Class A β-Lactamase Inhibition: 7-Prenyloxycoumarin vs. Auraptene, Umbelliprenin, and Clavulanic Acid
In a direct head-to-head enzymatic assay against class A β-lactamase from Staphylococcus aureus, 7-isopentenyloxycoumarin (7IPC) exhibited an IC₅₀ of 119 ± 6.1 μM, which was 5.7-fold weaker than the most potent analog auraptene (7-geranyloxycoumarin; IC₅₀ = 21 ± 1.5 μM) and 2.2-fold weaker than umbelliprenin (7-farnesyloxycoumarin; IC₅₀ = 54 ± 2.9 μM) [1]. The reference inhibitor clavulanic acid showed an IC₅₀ of 24.1 ± 2.1 μM [1]. Critically, all three 7-prenyloxycoumarins displayed 100–500-fold selectivity for class A over class D β-lactamase, as confirmed by docking analysis [1]. This data establishes that for β-lactamase inhibition, longer prenyl chains confer higher potency, and 7-prenyloxycoumarin occupies a distinct intermediate position in the potency rank order.
| Evidence Dimension | Class A β-lactamase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 7-Prenyloxycoumarin (7IPC): IC₅₀ = 119 ± 6.1 μM; Ki = 0.689 μM (1BLC) |
| Comparator Or Baseline | Auraptene: IC₅₀ = 21 ± 1.5 μM; Umbelliprenin: IC₅₀ = 54 ± 2.9 μM; Clavulanic acid: IC₅₀ = 24.1 ± 2.1 μM |
| Quantified Difference | 7IPC is 5.7-fold less potent than auraptene; 2.2-fold less potent than umbelliprenin; 4.9-fold less potent than clavulanic acid. All compounds show >100-fold selectivity for class A over class D β-lactamase. |
| Conditions | In vitro enzymatic assay using purified class A β-lactamase (1BLC); docking performed on consensus conformers for both class A (1BLC) and class D (1K6S) enzymes. |
Why This Matters
For researchers designing β-lactamase inhibitor screens, selecting 7-prenyloxycoumarin over auraptene provides a weaker but more selective probe for class A enzyme engagement, enabling fine-tuned SAR studies across prenyl chain lengths.
- [1] Safdari H, Neshani A, Sadeghian H, Iranshahi M, Rassouli FB, Shahverdi AR. Potent and selective inhibitors of class A β-lactamase: 7-prenyloxy coumarins. J Antibiot. 2014;67(5):373-377. doi:10.1038/ja.2014.9. View Source
